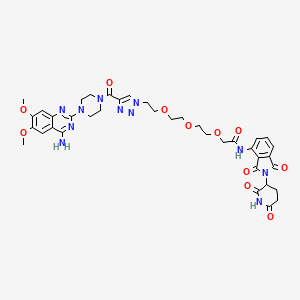
N-Acetylornithine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylornithine-d2 is a deuterated form of N-Acetylornithine, a non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for various biological processes. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetylornithine can be synthesized from L-ornithine and 4-nitrophenyl acetate. The process involves dissolving L-ornithine monohydrochloride in water, adjusting the pH to 11 with sodium hydroxide, and then adding 4-nitrophenyl acetate. The mixture is stirred to produce N-Acetylornithine .
Industrial Production Methods
Industrial production methods for N-Acetylornithine-d2 are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with additional purification and quality control measures to ensure the deuterium labeling is consistent and the product is of high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylornithine-d2 undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of N-Acetylornithine into ornithine and acetic acid.
Aminotransferase Reactions: N-Acetylornithine aminotransferase catalyzes the reversible conversion of N-Acetylornithine to N-Acetylglutamate-5-semialdehyde.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an enzyme such as N-Acetylornithine deacetylase.
Aminotransferase Reactions: Requires pyridoxal phosphate (PLP) as a cofactor.
Major Products Formed
Hydrolysis: Produces ornithine and acetic acid.
Aminotransferase Reactions: Produces N-Acetylglutamate-5-semialdehyde.
Wissenschaftliche Forschungsanwendungen
N-Acetylornithine-d2 is used in various scientific research applications, including:
Metabolic Pathway Studies: Used to trace and study the arginine biosynthesis pathway.
Enzyme Mechanism Studies: Helps in understanding the catalytic mechanisms of enzymes like N-Acetylornithine aminotransferase.
Medical Research: Investigated for its role in renal function and its potential implications in chronic kidney disease.
Plant Biology: Studied for its role in plant defense mechanisms and response to stress.
Wirkmechanismus
N-Acetylornithine-d2 exerts its effects primarily through its role in the arginine biosynthesis pathway. It is converted to N-Acetylglutamate-5-semialdehyde by N-Acetylornithine aminotransferase, with pyridoxal phosphate as a cofactor . This conversion is a key step in the production of arginine, which is essential for protein synthesis and other metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.
N-Acetylserine: Involved in cysteine biosynthesis.
N-Acetyl-L-phenylalanine: A derivative of phenylalanine.
Uniqueness
N-Acetylornithine-d2 is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying enzyme mechanisms. The stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and accurate measurements.
Eigenschaften
Molekularformel |
C7H14N2O3 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2 |
InChI-Schlüssel |
JRLGPAXAGHMNOL-JRHBLRTESA-N |
Isomerische SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N |
Kanonische SMILES |
CC(=O)NC(CCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


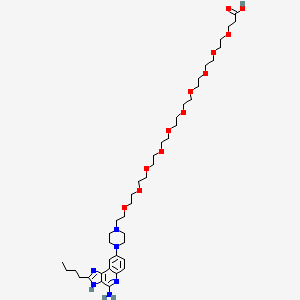
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
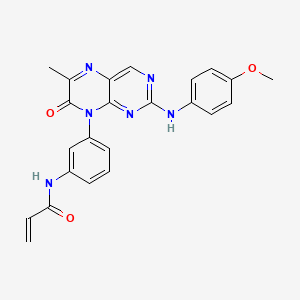

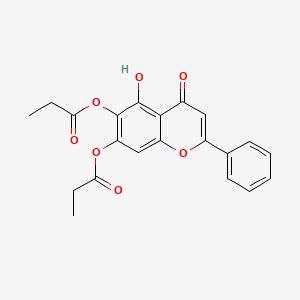
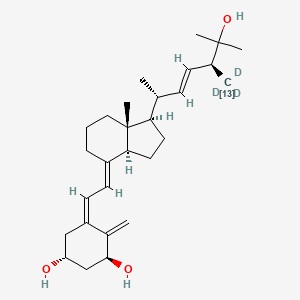
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)



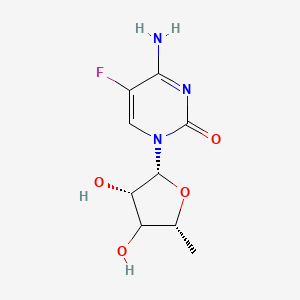
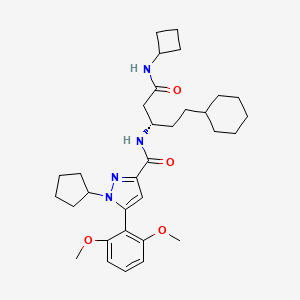
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
